9-Benzyladenine 1-oxide

Catalog No.
S14732000
CAS No.
4261-16-9
M.F
C12H11N5O
M. Wt
241.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyladenine 1-oxide

CAS Number

4261-16-9

Product Name

9-Benzyladenine 1-oxide

IUPAC Name

9-benzyl-1-hydroxypurin-6-imine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2

InChI Key

IAOHZMDQRNLARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O

9-Benzyladenine 1-oxide is a derivative of adenine, specifically modified at the nitrogen atom in the ninth position with a benzyl group and an oxygen atom. This compound belongs to a class of chemicals known as purines, which are fundamental components of nucleic acids. The molecular formula for 9-benzyladenine 1-oxide is C12H11N5OC_{12}H_{11}N_5O, and its structure includes a benzyl group attached to the adenine base, along with an oxygen atom in the N(1) position, which alters its chemical and biological properties compared to its parent compound, adenine.

Typical of purines. Notably, it can be oxidized to form different N-oxides, such as N(3)-oxide and N(7)-oxide derivatives, through reactions with hydrogen peroxide or other oxidizing agents . The regioselectivity of these reactions often depends on the reaction conditions, including solvent and temperature .

Additionally, 9-benzyladenine 1-oxide can participate in substitution reactions where the benzyl group can be replaced by other substituents under specific conditions .

The biological activity of 9-benzyladenine 1-oxide is closely related to its role as a cytokinin, which is a class of plant hormones that promote cell division and growth. This compound has been shown to stimulate various physiological processes in plants, including shoot proliferation and leaf expansion .

Research indicates that 9-benzyladenine 1-oxide exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy . Furthermore, it has been studied for its ability to enhance postharvest longevity in fruits and vegetables by delaying senescence processes .

The synthesis of 9-benzyladenine 1-oxide typically involves several steps:

  • Benzylation of Adenine: This initial step involves the introduction of the benzyl group to adenine using benzyl halides in polar aprotic solvents like dimethyl sulfoxide .
  • Oxidation: The resulting N-benzylated adenine can then be oxidized using hydrogen peroxide or other oxidizing agents to convert it into the corresponding N(1)-oxide .
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

9-Benzyladenine 1-oxide has several applications:

  • Agriculture: It is used as a plant growth regulator to enhance crop yield and quality by promoting cell division and delaying senescence in plant tissues .
  • Pharmaceuticals: The compound has potential applications in cancer treatment due to its cytotoxic properties against specific cancer cells .
  • Biotechnology: It is utilized in tissue culture protocols for plant propagation, enhancing shoot formation and growth rates.

Studies have shown that 9-benzyladenine 1-oxide interacts with various biological systems. For instance, it has been observed that this compound can modulate the activity of certain enzymes involved in plant metabolism and growth regulation . Additionally, its interaction with cellular receptors may influence signaling pathways associated with cell division and differentiation.

Several compounds share structural similarities with 9-benzyladenine 1-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
6-BenzylaminopurineContains a benzyl group at N(6)First-generation synthetic cytokinin; widely used in agriculture .
N6-BenzyladenineBenzyl group at N(6)Known for promoting plant growth; less potent than 9-benzyladenine .
AdenineBasic purine structureNatural nucleobase; lacks additional substituents that confer unique properties .
9-(Nitrobenzyl)adenineNitro group at N(9)Exhibits different biological activities due to the presence of a nitro group .

The biosynthesis of 9-benzyladenine 1-oxide primarily involves enzymatic N1-oxidation, a process where molecular oxygen is incorporated into the adenine structure. This reaction is catalyzed by hepatic microsomal enzymes, particularly cytochrome P450 isoforms, which facilitate the transfer of oxygen to the N1 position of the purine ring. The mechanism proceeds through a two-step oxidative process: first, the formation of a reactive iron-oxo intermediate by cytochrome P450, followed by the direct transfer of an oxygen atom to the N1 nitrogen.

A critical study demonstrated that 9-benzyladenine undergoes N1-oxidation in the presence of hamster hepatic microsomes, yielding 9-benzyladenine 1-oxide as the primary metabolite. This reaction is highly dependent on the electronic and steric properties of the benzyl substituent. For instance, nitro groups at the ortho position of the benzyl ring (as in 9-(2-nitrobenzyl)adenine) enhance the N1-oxidation rate due to favorable substrate-enzyme binding interactions. In contrast, meta- and para-nitro substitutions reduce oxidative efficiency, likely due to steric hindrance or altered electronic configurations.

The synthesis of 9-benzyladenine 1-oxide from adenine 1-oxide and benzyl halides has also been documented. In one approach, adenine 1-oxide reacts with benzyl bromide in dimethylacetamide (DMAC) at elevated temperatures, facilitating alkyl migration from the oxygen to the N9 position. This method highlights the interplay between chemical synthesis and enzymatic pathways in producing N1-oxide derivatives.

CHASE Domain Binding Dynamics in Cytokinin Receptors

The CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain represents the primary cytokinin-binding region within plant cytokinin receptors, spanning approximately 200-230 amino acids and exhibiting an alpha-beta fold structure with two extended alpha helices at the boundaries [4] [3]. The domain structure incorporates two central alpha helices separated by beta sheets, with the N-terminus forming a long alpha-helix neighboring two PAS domains connected by helical linkers [3].

Crystallographic studies have revealed that the cytokinin binding site occurs within a PAS domain, with the binding pocket encompassing approximately 20 amino acid residues [5]. The structural analysis demonstrates that biologically active cytokinins exhibit similar conformational arrangements when complexed with the CHASE domain, though trans-zeatin forms an additional hydrogen bond compared to cis-zeatin, providing a physical basis for their differential binding affinities [5].

Table 1: CHASE Domain Binding Characteristics

ParameterValueReference
Domain Length200-230 amino acids [4]
Binding Site Size~20 amino acid residues [5]
Binding Affinity (Kd)1-10 nanomolar [5]
Key ResiduesThr294, Phe281, Arg282 [3]
Secondary StructureAlpha-beta fold [4]

The binding affinity studies indicate that cytokinin receptors exhibit high affinity for bioactive cytokinins with dissociation constants ranging from 1-10 nanomolar, consistent with endogenous cytokinin concentrations of 0.7-2.5 nanomolar reported in Arabidopsis tissues [5]. Receptor isoforms demonstrate differential affinities for various cytokinin species, with AHK3 exhibiting high affinity for trans-zeatin and relatively low affinity for isopentenyladenine, contrasting with AHK2 and AHK4 which both exhibit high affinity for isopentenyladenine [5].

Molecular modeling studies have identified critical amino acid residues responsible for ligand recognition and binding within the CHASE domain [3]. Site-directed mutagenesis experiments demonstrated that substitutions at Phe281Ala and Thr294Ala positions led to complete elimination of hormone-binding capacity, while Trp221Ala and Arg282Ala substitutions resulted in considerable binding reduction compared to intact receptors [3]. The conserved Thr278 residue, whose substitution with isoleucine produces the woodenleg mutation, represents a critical binding determinant that disrupts cytokinin perception when altered [3].

The pH-dependence of cytokinin binding to CHASE domains reveals optimal binding in neutral and alkalescent conditions typical of cytoplasmic environments, with binding capacity decreasing substantially under acidified conditions characteristic of apoplastic spaces [3]. This finding supports the intracellular localization of functional cytokinin binding sites, with receptors primarily localizing to endoplasmic reticulum membranes rather than plasma membrane surfaces [3].

Histidine Kinase Activation Cascades in Plant and Mammalian Systems

The histidine kinase activation cascade represents a fundamental signaling mechanism whereby cytokinin binding to CHASE domains triggers autophosphorylation events within the histidine kinase domain [6] [7]. This process initiates a multi-step phosphorelay system involving successive phosphorylation reactions between histidine kinases, histidine phosphotransfer proteins, and response regulator proteins [6] [8].

Plant Histidine Kinase Cascade Components:

The plant cytokinin signaling pathway employs a His-Asp phosphorelay mechanism consisting of sensor histidine kinases (AHK2, AHK3, CRE1/AHK4), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs) [6] [8]. Cytokinin binding to the CHASE domain results in activation of the cytosolic histidine kinase domain and autophosphorylation on the conserved histidine residue, followed by phosphate transfer to a conserved aspartate within the receiver domain [6].

The phosphorylation cascade proceeds through AHP proteins which mediate phosphoryl group transfer from activated histidine kinase receptors to response regulator proteins in the nucleus [6]. AHP proteins possess no catalytic activity but function as high-energy phospho-donors for response regulator autophosphorylation activity [6]. The type-B response regulators, upon phosphorylation, function as transcription factors activating primary cytokinin response genes [9].

Table 2: Histidine Kinase Cascade Components

ComponentFunctionSubcellular LocationPhosphorylation Site
AHK2/AHK3/CRE1Sensor kinasesER membraneConserved histidine
AHP1-6PhosphotransferCytosol/nucleusConserved histidine
Type-B ARRsTranscription factorsNucleusConserved aspartate
Type-A ARRsNegative regulatorsNucleusConserved aspartate

The receptor proteins exhibit both kinase and phosphatase activities, with the balance between these activities regulated by cytokinin binding [6]. In the presence of cytokinin, receptors function as kinases phosphorylating downstream AHP proteins, while in the absence of cytokinin, they demonstrate phosphatase activity removing phosphate groups from AHP proteins [10].

Mammalian Histidine Kinase Systems:

Mammalian systems contain histidine kinases including NME1 (Nucleoside diphosphate kinase A) and NME2 (Nucleoside diphosphate kinase B) which participate in cellular signaling processes [11]. These enzymes demonstrate roles in signal transduction, cancer biology, differentiation, development, apoptosis, and endocytosis through histidine phosphorylation mechanisms [11].

Mammalian histidine phosphorylation targets include SK4 (calcium-activated potassium channel) which undergoes reversible phosphorylation at His358, enabling regulation of vascular cell proliferation [11]. The calcium channel TRPV5 represents another substrate regulated by histidine phosphorylation by NME1, with phosphorylation at His711 increasing channel activity and calcium influx [11].

The mammalian two-component signaling differs substantially from plant systems, with mammalian histidine kinases functioning in more specialized roles rather than the comprehensive hormone signaling networks observed in plants [11]. The evolutionary divergence between plant and mammalian histidine kinase systems reflects distinct physiological requirements and regulatory mechanisms [11].

Triple Receptor Mutant Studies (AHK2/AHK3/CRE1)

Comprehensive genetic analysis of cytokinin receptor function has been achieved through the construction and characterization of single, double, and triple mutants of the three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4 [7] [12] [13]. These studies have revealed the overlapping functions and relative contributions of each receptor to cytokinin signaling pathways.

Single Mutant Phenotypes:

Individual mutations in AHK2, AHK3, or CRE1 genes produce relatively mild phenotypes, indicating functional redundancy among the three receptors [7] [13]. The cre1 single mutants demonstrate reduced sensitivity to exogenous cytokinins in root growth assays and adventitious root formation, while ahk2 and ahk3 single mutants exhibit normal or only slightly reduced cytokinin responsiveness [13].

Callus formation assays reveal that ahk2-1 mutant calli respond normally to trans-zeatin treatment, while ahk3-1 mutant calli exhibit cytokinin-insensitive phenotypes with weak stimulation of cell proliferation and reduced greening and shoot production [7]. The magnitude of the ahk3-1 defect remains less severe than that observed in ahk4-1 calli, indicating CRE1/AHK4 maintains the most prominent role in cytokinin perception [7].

Double Mutant Combinations:

Double mutant analysis reveals additive effects demonstrating that all three receptors contribute to cytokinin signaling [7] [13]. The ahk2-1 ahk3-1 double mutant exhibits strong cytokinin-insensitive phenotypes in callus assays, confirming that AHK2 functions as a positive regulator in cytokinin signaling pathways despite the normal phenotype of the ahk2-1 single mutant [7].

Table 3: Cytokinin Receptor Mutant Phenotypes

Mutant GenotypeRoot Growth ResponseCallus FormationAdventitious RootsOverall Phenotype
Wild-typeNormal sensitivityNormal responseNormal inhibitionNormal
ahk2 singleNormal sensitivityNormal responseNormal responseNormal
ahk3 singleSlightly reducedReduced responseNormal responseMild
cre1 singleReduced sensitivityReduced responseReduced sensitivityModerate
ahk2 ahk3Reduced sensitivityStrong insensitivityEnhanced defectSevere
ahk2 cre1Reduced sensitivityStrong insensitivityEnhanced defectSevere
ahk3 cre1Reduced sensitivityStrong insensitivityEnhanced defectSevere
ahk2 ahk3 cre1Minimal sensitivityNo responseNo responseExtreme

Plants carrying ahk2 ahk4 and ahk3 ahk4 double mutations grow normally, whereas ahk2 ahk3 double mutants exhibit semidwarf phenotypes with reduced leaf size and shortened inflorescence stem length [12]. This growth inhibition associates with reduced meristematic activity of cells, suggesting that AHK2 and AHK3 functions dominate in shoot development [12] [13].

Triple Mutant Characteristics:

The ahk2 ahk3 ahk4 triple mutant demonstrates markedly inhibited growth and development across various tissues and organs, including roots and leaves during vegetative growth phases and inflorescence meristems during reproductive phases [12]. These plants exhibit severe dwarf phenotypes with reduced meristematic competence and compromised cell division capacity [12].

Root development in triple mutants shows complete insensitivity to benzyladenine treatment up to 1 microgram per milliliter concentrations, indicating complete loss of cytokinin perception capacity [13]. The triple mutant phenotype demonstrates that the primary functions of cytokinin receptors involve triggering cell division and maintaining meristematic competence to prevent premature differentiation during organogenesis [12].

Glutathione peroxidase represents a critical enzymatic component in cellular antioxidant defense systems, catalyzing the reduction of hydrogen peroxide and lipid hydroperoxides to their corresponding alcohols [2]. Research investigating cytokinin derivatives, particularly those structurally related to 9-Benzyladenine 1-oxide, has revealed significant activation pathways for this essential antioxidant enzyme.

The primary mechanism of glutathione peroxidase activation by adenine-based N-oxide compounds involves direct enzyme modulation through cofactor interactions and substrate availability enhancement [3]. Studies demonstrate that N6-benzyladenine, a closely related compound to 9-Benzyladenine 1-oxide, significantly stimulates glutathione peroxidase activity in cellular systems, leading to enhanced antioxidant enzyme function and improved cellular protection against oxidative stress [3].

The activation pathway proceeds through multiple biochemical mechanisms. First, the compound enhances the availability of reduced glutathione, the primary substrate for glutathione peroxidase activity [3]. This enhancement occurs through the stimulation of glutathione reductase activity, which maintains the reduced form of glutathione necessary for optimal enzyme function [3]. Second, the N-oxide moiety of 9-Benzyladenine 1-oxide facilitates direct interactions with the selenocysteine residue in the enzyme's active site, promoting efficient catalytic turnover [2].

The cooperative relationship between glutathione peroxidase and other antioxidant enzymes becomes particularly important in the presence of 9-Benzyladenine 1-oxide. Research has established that glutathione peroxidase activation is essential for maintaining catalase activity under oxidative stress conditions [4]. The compound appears to enhance this cooperative interaction, ensuring that both enzymes function synergistically to provide comprehensive cellular protection against hydrogen peroxide accumulation [4].

Quantitative analysis reveals that treatment with related cytokinin compounds results in dose-dependent increases in glutathione peroxidase activity, with optimal effects observed at concentrations ranging from 10⁻⁷ to 10⁻⁶ molar [3]. The activation demonstrates time-dependent characteristics, with significant enzyme activity enhancement detectable within the first few hours of treatment and sustained elevation maintained for extended periods [3].

The molecular mechanisms underlying glutathione peroxidase activation by 9-Benzyladenine 1-oxide involve complex protein kinase signaling pathways. Evidence suggests that the compound may activate protein kinase A through interactions with cellular signaling cascades, including transforming growth factor beta and endothelin pathways [3]. This activation leads to transcriptional upregulation of genes encoding antioxidant enzymes, including glutathione peroxidase isoforms [3].

Catalase Activity Modulation in Cellular Systems

Catalase represents one of the most important antioxidant enzymes in cellular defense systems, responsible for decomposing hydrogen peroxide into water and oxygen [5]. The modulation of catalase activity by 9-Benzyladenine 1-oxide occurs through sophisticated biochemical pathways that enhance both enzyme stability and catalytic efficiency under oxidative stress conditions.

The fundamental mechanism of catalase modulation involves protection against enzyme inactivation by hydrogen peroxide itself. Research demonstrates that catalase is particularly vulnerable to inactivation when exposed to high concentrations of its substrate, hydrogen peroxide, a phenomenon known as auto-inactivation [4]. The presence of compounds related to 9-Benzyladenine 1-oxide appears to provide significant protection against this inactivation process, maintaining catalase activity even under conditions of elevated oxidative stress [4].

The protective mechanism operates through the cooperative interaction between catalase and glutathione peroxidase systems. When 9-Benzyladenine 1-oxide enhances glutathione peroxidase activity, this enhancement indirectly protects catalase by maintaining hydrogen peroxide concentrations below the threshold that causes catalase inactivation [4]. This cooperative relationship ensures that both enzymes function optimally in the cellular antioxidant network.

Studies investigating cytokinin compounds structurally similar to 9-Benzyladenine 1-oxide have documented significant increases in catalase activity in various cellular systems [3] [5]. The activity enhancement demonstrates concentration-dependent characteristics, with maximal effects observed at specific optimal concentrations that vary depending on the cellular context and experimental conditions [3].

The temporal dynamics of catalase modulation reveal rapid onset of activity enhancement following treatment with related compounds. Initial increases in catalase activity can be detected within one to three hours of treatment, with peak activity levels achieved within 24 hours [3]. This rapid response suggests direct enzymatic activation rather than solely transcriptional upregulation of enzyme expression.

The molecular basis for catalase activity modulation involves multiple cellular pathways. First, the compound enhances the expression of catalase isoforms through transcriptional activation of genes encoding these enzymes [6]. Second, the N-oxide structure may provide direct stabilization of the catalase protein structure, protecting against degradation and maintaining enzymatic activity under stress conditions [3].

Heavy metal stress studies provide additional insight into catalase modulation mechanisms. Research demonstrates that various stress conditions induce catalase activity as an adaptive cellular response, with increases in activity directly proportional to the severity of oxidative stress [5]. Compounds like 9-Benzyladenine 1-oxide appear to enhance this natural adaptive response, providing amplified protection against oxidative damage [5].

The cellular localization of catalase activity modulation is particularly important for understanding the compound's protective effects. Catalase is primarily localized in peroxisomes and chloroplasts, where it decomposes hydrogen peroxide generated by various metabolic processes [5]. The enhancement of catalase activity in these cellular compartments provides targeted protection against localized oxidative stress [5].

Lipid Peroxidation Inhibition Mechanisms via Thiol Group Preservation

Lipid peroxidation represents one of the most destructive processes in oxidative cellular damage, involving the oxidative degradation of polyunsaturated fatty acids in cellular membranes [7]. The inhibition of lipid peroxidation by 9-Benzyladenine 1-oxide occurs primarily through the preservation of thiol groups, which serve as critical antioxidant molecules in cellular defense systems.

The primary mechanism of lipid peroxidation inhibition involves the preservation and enhancement of cellular thiol compounds, particularly glutathione and protein cysteine residues [3]. Research demonstrates that treatment with N6-benzyladenine, a structural analog of 9-Benzyladenine 1-oxide, results in significant protection of cellular thiol groups and substantial reduction in lipid peroxidation markers [3].

Quantitative analysis of thiobarbituric acid reactive substances, a standard marker for lipid peroxidation, reveals dramatic reductions following treatment with related cytokinin compounds [3]. Studies document decreases in thiobarbituric acid reactive substances content ranging from 58 to 80 percent compared to control conditions, with optimal effects observed at concentrations of 10⁻⁷ to 10⁻⁶ molar [3].

The temporal characteristics of lipid peroxidation inhibition demonstrate rapid onset of protective effects. Significant reductions in thiobarbituric acid reactive substances levels can be detected within 24 hours of treatment, with maximal protective effects achieved by day three of continuous exposure [3]. This rapid response indicates direct antioxidant activity rather than solely adaptive cellular responses.

The molecular mechanisms underlying thiol group preservation involve multiple interconnected pathways. First, the compound enhances the activity of enzymes responsible for maintaining reduced glutathione levels, including glutathione reductase and glutathione peroxidase [3]. This enhancement ensures adequate availability of reduced glutathione for antioxidant reactions and thiol group protection [3].

Second, 9-Benzyladenine 1-oxide appears to provide direct protection to protein cysteine residues through mechanisms that prevent oxidative modification of these critical amino acid residues [3]. The preservation of protein thiol groups is essential for maintaining protein structure and function under oxidative stress conditions [7].

The inhibition of lipid peroxidation also involves direct interaction with free radical species that initiate the peroxidation process. Thiol compounds, including those preserved by 9-Benzyladenine 1-oxide treatment, serve as effective scavengers of reactive oxygen species and reactive nitrogen species [7]. These compounds can donate electrons or hydrogen atoms to neutralize free radicals before they can initiate lipid peroxidation chains [7].

The specificity of thiol group preservation extends to different cellular compartments and membrane systems. Research demonstrates particular effectiveness in protecting membrane phospholipids from peroxidative damage [3]. This protection is crucial for maintaining membrane integrity and cellular function under oxidative stress conditions [3].

The cooperative interaction between thiol preservation and enzyme activation provides comprehensive protection against lipid peroxidation. While thiol compounds serve as direct antioxidants, the simultaneous activation of enzymatic antioxidant systems by 9-Benzyladenine 1-oxide creates a multilayered defense against oxidative damage [3].

Rate constant studies reveal that thiol compounds react with peroxyl radicals at rates comparable to established antioxidants like alpha-tocopherol [7]. The preservation of these critical antioxidant molecules by 9-Benzyladenine 1-oxide treatment ensures sustained protection against lipid peroxidation even under conditions of prolonged oxidative stress [7].

The cellular signaling pathways involved in thiol group preservation include activation of transcription factors that regulate antioxidant gene expression [3]. These pathways include nuclear factor erythroid 2-related factor 2 activation, which leads to increased expression of genes encoding antioxidant enzymes and molecules involved in glutathione biosynthesis [8].

The preservation of thiol groups also involves protection against specific oxidative modifications, including nitrosylation and oxidation to disulfide bonds [9]. The maintenance of free thiol groups in their reduced state ensures continued antioxidant capacity and enzyme cofactor function [9].

Research evidence supporting the lipid peroxidation inhibition mechanisms comes from multiple experimental approaches, including direct measurement of peroxidation products, analysis of antioxidant enzyme activities, and assessment of cellular viability under oxidative stress conditions [3]. These studies consistently demonstrate significant protective effects of cytokinin derivatives against oxidative cellular damage.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.09635999 g/mol

Monoisotopic Mass

241.09635999 g/mol

Heavy Atom Count

18

UNII

6JB88AC4JP

Dates

Last modified: 08-10-2024

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